molecular formula C10H8N2S B2370283 (2Z)-2-cyano-3-phenylprop-2-enethioamide CAS No. 40219-06-5

(2Z)-2-cyano-3-phenylprop-2-enethioamide

Cat. No.: B2370283
CAS No.: 40219-06-5
M. Wt: 188.25
InChI Key: DFVRLZLNOKWNEH-TWGQIWQCSA-N
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Description

(2Z)-2-cyano-3-phenylprop-2-enethioamide is an organic compound characterized by the presence of a cyano group, a phenyl group, and a thioamide group

Scientific Research Applications

(2Z)-2-cyano-3-phenylprop-2-enethioamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-cyano-3-phenylprop-2-enethioamide typically involves the reaction of a suitable precursor with a thioamide reagent under controlled conditions. One common method involves the use of a cyanoacetylene derivative and a phenyl-substituted thioamide in the presence of a base to facilitate the formation of the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-cyano-3-phenylprop-2-enethioamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of (2Z)-2-cyano-3-phenylprop-2-enethioamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the thioamide group can participate in nucleophilic reactions. These interactions can lead to the modulation of biological pathways, making the compound of interest for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-cyano-3-phenylprop-2-enethioamide: The geometric isomer of the compound.

    2-cyano-3-phenylprop-2-enamide: Lacks the thioamide group.

    3-phenylprop-2-enethioamide: Lacks the cyano group.

Uniqueness

(2Z)-2-cyano-3-phenylprop-2-enethioamide is unique due to the presence of both the cyano and thioamide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(Z)-2-cyano-3-phenylprop-2-enethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2S/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-6H,(H2,12,13)/b9-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVRLZLNOKWNEH-TWGQIWQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C#N)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C#N)\C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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